molecular formula C19H18N2O3S B7885008 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Numéro de catalogue: B7885008
Poids moléculaire: 354.4 g/mol
Clé InChI: YNTUJOCADSTMCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione (molecular formula: C₁₉H₁₈N₂O₃S; molecular weight: 354.42 g/mol) is a thiazolidine-2,4-dione (TZD) derivative featuring a benzylidene moiety substituted with a 5-ethylpyridine-linked ethoxy chain. This compound is a key intermediate in synthesizing Pioglitazone, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist used to treat type 2 diabetes . Its structure combines the TZD core—a well-established pharmacophore for insulin sensitization—with a pyridine-based side chain, which enhances binding affinity to PPARγ . The compound is synthesized via Knoevenagel condensation between 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and thiazolidine-2,4-dione under basic conditions .

Analyse Des Réactions Chimiques

5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antidiabetic Properties

Thiazolidinediones (TZDs), a class of compounds that includes derivatives of thiazolidine-2,4-dione, are primarily used in the treatment of type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

In studies, compounds similar to 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione have shown the ability to enhance insulin sensitivity and reduce blood glucose levels. This suggests that this compound may also exhibit similar antidiabetic effects through PPAR-γ activation .

Anticancer Activity

Recent research indicates that thiazolidinedione derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a study on analogs of thiazolidine-2,4-dione demonstrated their potential as substrate-specific ERK1/2 inhibitors, which are important in cancer signaling pathways .

The compound's structure allows for modifications that can enhance its selectivity and potency against various cancer cell lines. This is particularly relevant in the development of targeted therapies for leukemia and other malignancies .

Insights from SAR Studies

SAR studies have been pivotal in understanding how modifications to the thiazolidine structure influence biological activity. For example:

  • Shifting ethoxy groups on the phenyl ring has been shown to improve the inhibition of cell proliferation in certain cancer types.
  • Specific structural modifications can enhance selectivity towards ERK1/2 without affecting other pathways, reducing potential side effects associated with broad-spectrum inhibitors .

Case Studies

Study Focus Findings
Study on Analog CompoundsERK1/2 InhibitionIdentified that specific substitutions on the phenyl ring significantly enhance biological activity against leukemia cells .
Antidiabetic Activity AssessmentPPAR-γ AgonismDemonstrated improved insulin sensitivity in vitro, suggesting potential for diabetes treatment .
Structural AnalysisCrystallographyProvided insights into the spatial arrangement of functional groups influencing activity .

Comparaison Avec Des Composés Similaires

Core Modifications

  • Heterocyclic Replacements : Replacing the 5-ethylpyridine group with oxazolyl or thiazolyl moieties (e.g., 5-methyl-2-phenyl-4-oxazolyl in compound 18) significantly enhances hypoglycemic potency (100-fold increase compared to Pioglitazone) .
  • Benzylidene Substituents: Derivatives with 4-methoxybenzylidene (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)TZD) are synthesized via alkylation and Knoevenagel condensation, demonstrating the versatility of the TZD scaffold for functionalization .
  • Side Chain Variations : Compounds like 5-(4-(prop-2-ynyloxy)benzylidene)TZD incorporate alkynyl groups, improving PTP-1B inhibitory activity (MIC: ~1 μM) .

Antidiabetic Effects

  • PPARγ Activation : The target compound’s pyridine-ethoxy-benzylidene structure confers strong PPARγ agonism, critical for glucose metabolism. In contrast, Delta2-TG derivatives (e.g., 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]TZD) inhibit cyclin D1 post-transcriptionally, independent of PPARγ, expanding therapeutic utility in cancer .
  • PTP-1B Inhibition : Compound 9 (5-(4-(prop-2-ynyloxy)benzylidene)TZD) shows potent PTP-1B inhibition (MIC: 0.8 μM), a key target in insulin signaling .

Anticancer Activity

  • Cyclin D1 Ablation : PPARγ-inactive derivatives like 5-[4-(1-methyl-cyclohexylmethoxy)-benzylidene]TZD degrade cyclin D1 via proteasomal pathways, inhibiting breast cancer cell growth (MCF-7 IC₅₀: <10 μM) .
  • Cytotoxicity: Compound 5 (5-(4-(7-chloroquinolin-4-yloxy)benzylidene)TZD) exhibits selective activity against MDA-MB-231 breast cancer cells .

Physicochemical and Pharmacokinetic Properties

Compound Water Solubility LogP Key Modification Bioactivity Highlight Reference
Target Compound Low 3.2 5-Ethylpyridine-ethoxy PPARγ agonism (Pioglitazone intermediate)
5-(4-Hydroxy-3-methoxybenzylidene)TZD Moderate 2.8 Methoxy/hydroxy substitution Antioxidant, tyrosinase inhibition
Maleate salt of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]TZD High 1.5 Salt formation Improved stability for cardiovascular use
Delta2-TG Low 4.1 Chroman-methoxy substitution Cyclin D1 ablation (MCF-7 IC₅₀: 5 μM)

Key Research Findings

  • Enhanced Potency : Oxazolyl/thiazolyl-substituted TZDs (e.g., compound 18) outperform Pioglitazone in hypoglycemic activity .
  • Dual Therapeutic Effects : Benzylidene-TZD derivatives like compound 5 exhibit both antidiabetic (PTP-1B inhibition) and anticancer (MDA-MB-231 cytotoxicity) properties .
  • Mechanistic Divergence : PPARγ-independent cyclin D1 repression by Delta2-TG highlights the scaffold’s adaptability for oncology .

Activité Biologique

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This compound is structurally related to pioglitazone, a well-known antidiabetic agent that enhances insulin sensitivity.

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of 392.90 g/mol. It has a melting point range of 193–194 °C, indicating its stability and suitability for various applications in pharmaceutical formulations .

Thiazolidinediones, including this compound, primarily function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ leads to enhanced insulin sensitivity in adipose tissue, muscle, and the liver, thereby reducing blood glucose levels. Additionally, these compounds have been shown to exert anti-inflammatory effects and influence lipid metabolism .

Antidiabetic Effects

Research indicates that thiazolidinediones can effectively lower plasma glucose and lipid levels. For instance, studies have demonstrated that derivatives like this compound exhibit similar properties to pioglitazone by improving insulin sensitivity and reducing hyperglycemia in diabetic models .

Anticancer Potential

Recent investigations have suggested that thiazolidinedione derivatives possess anticancer properties. These compounds may inhibit cancer cell proliferation by modulating various signaling pathways such as the MAPK/ERK pathway and inducing apoptosis in tumor cells. The structural features of this compound may enhance its ability to interact with target proteins involved in cancer progression .

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic islet morphology and insulin secretion .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and colon cancer) showed that this compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticReduced blood glucose levels; improved insulin sensitivity ,
AnticancerInduced apoptosis; inhibited cell proliferation ,
Anti-inflammatoryDecreased inflammatory markers in adipose tissue

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC19H20N2O3SC_{19}H_{20}N_{2}O_{3}S
Molecular Weight392.90 g/mol
Melting Point193–194 °C

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione?

Answer:
The synthesis typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and a substituted benzaldehyde derivative. For example:

  • Intermediate reduction : A modified procedure uses lithium borohydride (LiBH₄) in tetrahydrofuran (THF)/pyridine to reduce intermediates, as demonstrated for structurally analogous compounds .
  • Catalytic methods : Piperidine in ethanol under reflux conditions facilitates condensation, with reaction completion monitored by TLC or HPLC .
  • Solvent optimization : Polar aprotic solvents like DMF may enhance solubility but require acidic workup to isolate the product .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions and Z/E isomerism in the benzylidene moiety .
  • HPLC : Assesses purity (>95% by area normalization), with mobile phases optimized for polar derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.0827) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:
Critical parameters include:

  • Catalyst selection : Piperidine vs. ammonium acetate for rate enhancement .
  • Temperature control : Microwave-assisted synthesis reduces reaction time compared to traditional reflux .
  • Stoichiometry : A 1.5:1 molar ratio of aldehyde to thiazolidinedione drives equilibrium toward product .
  • Workup protocols : Acidic precipitation (pH 3-4 with acetic acid) minimizes byproduct formation .

Q. What strategies resolve contradictory data in biological activity studies?

Answer:

  • Isomer separation : Chromatographic resolution of Z/E isomers (e.g., using chiral columns) to assess stereospecific activity .
  • Impurity profiling : LC-MS identifies synthetic byproducts (e.g., over-reduced intermediates) that may skew bioassay results .
  • Dose-response validation : Replicate assays across multiple cell lines to confirm target specificity (e.g., PPARγ vs. off-target effects) .

Q. How does the pyridyl-ethoxy substituent influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The ethyl group at the 5-position of the pyridine ring enhances membrane permeability, as predicted by LogP calculations (~2.8) .
  • Metabolic stability : In vitro microsomal assays show reduced CYP450-mediated oxidation compared to unsubstituted analogs .
  • Solubility : Ethoxy linkage improves aqueous solubility (>50 µg/mL in PBS) for in vivo studies .

Q. What structural modifications enhance PPARγ binding affinity?

Answer:

  • Benzylidene substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position improve docking into the ligand-binding domain (LBD) .
  • Linker flexibility : Ethoxy spacers balance conformational flexibility and rigidity for optimal receptor interaction .
  • Thiazolidinedione core : The 2,4-dione motif is essential for hydrogen bonding with key residues (e.g., His449 in PPARγ) .

Q. How is stereochemical control achieved during synthesis?

Answer:

  • Reaction kinetics : Slow addition of aldehydes at low temperatures (0–5°C) favors Z-isomer formation via kinetic control .
  • Catalytic additives : Chiral catalysts (e.g., L-proline) induce enantioselectivity in asymmetric syntheses .
  • Post-synthesis isolation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates isomers .

Q. What in vitro assays are used to evaluate antidiabetic activity?

Answer:

  • PPARγ transactivation : Luciferase reporters under PPRE (PPAR response element) control in HEK293 cells .
  • Adipocyte differentiation : Oil Red O staining quantifies lipid accumulation in 3T3-L1 preadipocytes .
  • Glucose uptake : Radiolabeled 2-deoxyglucose assays in insulin-resistant HepG2 cells .

Q. How are stability and degradation profiles assessed under physiological conditions?

Answer:

  • Forced degradation studies : Exposure to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) identifies labile moieties (e.g., benzylidene bond) .
  • LC-MS/MS : Tracks degradation products (e.g., hydrolyzed dione or oxidized pyridine) .
  • Accelerated stability testing : 40°C/75% RH over 6 months predicts shelf-life .

Q. What computational tools predict structure-activity relationships (SAR)?

Answer:

  • Molecular docking (AutoDock Vina) : Models ligand-PPARγ LBD interactions, highlighting key hydrogen bonds and hydrophobic contacts .
  • QSAR models : MLR (multiple linear regression) correlates substituent electronic parameters (Hammett σ) with EC₅₀ values .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories .

Propriétés

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUJOCADSTMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929380
Record name 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144809-28-9, 136401-69-9
Record name 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-1,3-thiazolidine-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144809-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (27 g), ethanol (300 ml), 2,4-thiazolidinedione (33 g) and concentrated aqueous ammonia (14 ml) was heated under reflux for 5 hours. The precipitated crystals were separated. Recrystallization from 1,2-dichloroethane gave 21.6 g (57.6% of crystals of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
57.6%

Synthesis routes and methods II

Procedure details

In 1.1 liter of ethanol was dissolved 94 g of 4-[2(5-ethyl-2-pyridyl) ethoxy]benzaldehyde (content 80.6%) obtained by substantially the same manner as b) of Example 1. To the solution were added 93.7 g of 2,4-thiazolidinedione and 19.7 g of piperidine, and the mixture was stirred for 5 hours under reflux. The reaction mixture was gradually cooled to room temperature. Resulting crystals were collected by filtration under reduced pressure, washed with 100 ml of ethanol and dried at 50° C. under reduced pressure to give 77.1 g of 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzilidene]-2,4-thiazolidinedione as pale yellow crystals (content 99.5%). [The yield based on 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde was 73.0%.] This product was in complete agreement with the authentic sample, 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione, in various spectrum data.
Quantity
93.7 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (2.40 g), 2,4-thiazolidinedione (1.66 g), ethanol (40 ml) and piperidine (0.2 ml) was heated under reflux for 8 hours. The resulting crystals were recrystallized form ethyl acetate to give 2.14 g (64%) of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4thiazolidinedione as colorles crystals. m.p.: 165.5°-167° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Reactant of Route 3
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.